3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-18(8-12-26(23,24)16-5-2-1-3-6-16)19-9-10-21-14-15(13-20-21)17-7-4-11-25-17/h1-7,11,13-14H,8-10,12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPWADIDQNSNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the phenylsulfonyl group.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazines with 1,3-diketones.
Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an ethyl group, under basic conditions.
Introduction of Phenylsulfonyl Group: The final step involves the sulfonylation of the coupled product using phenylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.
Scientific Research Applications
3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structural features.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and pyrazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key Structural Features for Comparison :
- Core scaffold : Presence of sulfonamide/amide linkages and aromatic heterocycles (pyrazole, furan, benzene).
- Substituent diversity : Functional groups on the pyrazole ring and benzenesulfonyl moiety.
*Molecular weights estimated based on structural formulas.
Analysis :
- Pyrazole substituents : The target compound’s furan-2-yl group distinguishes it from analogs with trifluoromethyl (CF₃) or pyridyl groups. Furan’s electron-rich nature may enhance π-π stacking interactions compared to CF₃’s electronegativity .
- Sulfonamide vs.
Physicochemical and Spectral Properties (Inferred)
- Melting point : The target compound’s melting point is expected to be lower than the 175–178°C observed for the pyrazolo[3,4-d]pyrimidinyl analog in due to reduced molecular rigidity .
- NMR signatures : Anticipated peaks include δ 7.5–8.2 ppm (aromatic protons), δ 4.3 ppm (ethyl linker CH₂), and δ 3.4 ppm (propanamide CH₂), based on ’s triazole-derived analog .
Computational and Crystallographic Analysis
- Software tools: SHELXL () and Multiwfn () are widely used for crystallographic refinement and electron density analysis, respectively.
Biological Activity
3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that may contribute to its interactions with various biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound consists of several functional groups:
- Benzenesulfonyl group : Known for its electrophilic properties, which may facilitate interactions with nucleophiles in biological systems.
- Furan ring : A heterocyclic structure that can participate in π-π interactions and hydrogen bonding.
- Pyrazole moiety : Often associated with biological activity, particularly in anti-inflammatory and anticancer applications.
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors, potentially influencing pathways related to inflammation, cancer cell proliferation, or microbial resistance. The benzenesulfonyl group may act as an electrophile, while the furan and pyrazole rings could facilitate binding through non-covalent interactions.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. The presence of the furan and pyrazole rings may enhance this activity by disrupting bacterial cell membranes or inhibiting essential metabolic pathways.
Anticancer Potential
Research has shown that derivatives of pyrazole and furan compounds often demonstrate anticancer activities. For instance, studies on related pyrazole derivatives have reported significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
Case Studies
- Study on Cardiovascular Effects : A study examining the effects of benzenesulfonamide derivatives on perfusion pressure in isolated rat hearts indicated that certain structural modifications could lead to significant changes in cardiovascular parameters. Although this study did not directly test the compound , it highlights the potential for benzenesulfonamide derivatives to influence cardiovascular biology .
- Antifungal Activity Evaluation : Research evaluating novel N-(furan-2-yl)pyrazole amides demonstrated promising antifungal activity. These findings suggest that the furan and pyrazole components are critical for biological activity, supporting further investigation into this compound .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Theoretical models can predict absorption, distribution, metabolism, and excretion (ADME) properties. For instance, computational tools like SwissADME can provide insights into permeability and bioavailability based on structural characteristics .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| 4-(benzenesulfonyl)-1H-pyrazole | Benzenesulfonyl group | Antimicrobial |
| N-(furan-2-yl)pyrazole amides | Furan and pyrazole rings | Antifungal |
| 4-(furan-2-yl)phenylsulfonamide | Furan ring | Anticancer |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide with high purity?
- Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature, solvent polarity (e.g., DMF or THF), and reaction time. Key steps include the formation of the pyrazole-furan core via cyclization, followed by sulfonylation and amidation. Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring intermediate formation and confirming purity .
Q. How can structural confirmation of this compound be achieved?
- Methodological Answer : Use a combination of X-ray crystallography (for definitive bond-length/angle data) and NMR spectroscopy (¹H/¹³C, COSY, HSQC) to resolve the benzenesulfonyl, pyrazole, and furan moieties. Computational modeling (e.g., DFT) can supplement experimental data to predict electronic and steric effects .
Q. What analytical techniques are recommended for characterizing physicochemical properties?
- Methodological Answer :
- Solubility : Use HPLC with varied mobile-phase polarities.
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).
- Lipophilicity : Reverse-phase chromatography or shake-flask method with logP determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular viability assays). Adjust experimental conditions (e.g., pH, co-solvents) to mimic physiological environments. Analyze batch-to-batch purity via LC-MS to rule out impurity-driven artifacts .
Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer :
- Metabolic Stability : Incubate with liver microsomes (human/rodent) and quantify metabolites via LC-MS/MS.
- Bioavailability : Modify substituents (e.g., trifluoromethoxy vs. methoxy groups) to enhance solubility or reduce CYP450-mediated oxidation .
Q. How can computational methods predict target binding modes for this compound?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against hypothesized targets (e.g., kinases or GPCRs) using the pyrazole-furan scaffold as a pharmacophore. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) in derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., benzenesulfonyl → toluenesulfonyl; furan → thiophene). Test these in dose-response assays (e.g., IC₅₀ determination) and correlate results with steric/electronic parameters (Hammett constants, molecular volume) .
Data Analysis and Interpretation
Q. How should researchers address discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer : Refine computational models using SHELXL or similar software to incorporate experimental crystallographic data (e.g., anisotropic displacement parameters). Compare root-mean-square deviations (RMSD) between predicted and observed bond angles to identify force-field inaccuracies .
Q. What statistical approaches are recommended for validating biological assay reproducibility?
- Methodological Answer : Use a minimum of three biological replicates with technical triplicates. Apply ANOVA or Student’s t-test (with Bonferroni correction) to assess significance. Report effect sizes and confidence intervals to contextualize variability .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Molecular Weight | Mass Spectrometry (ESI-MS) | ~415.4 g/mol | |
| LogP | Shake-Flask Method | 2.8 ± 0.3 | |
| Thermal Decomposition | TGA | Onset: 220°C | |
| Aqueous Solubility | HPLC (Reverse-Phase) | 0.12 mg/mL (pH 7.4) |
Key Research Recommendations
- Prioritize cocrystallization studies to elucidate target-binding motifs.
- Explore prodrug strategies to enhance bioavailability for in vivo models.
- Use high-throughput screening to identify off-target effects and repurposing potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
